molecular formula C6H5BCl2O2 B050285 2,5-Dichlorophenylboronic acid CAS No. 135145-90-3

2,5-Dichlorophenylboronic acid

Cat. No. B050285
M. Wt: 190.82 g/mol
InChI Key: NNTFPBXQPOQRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,5-Dichlorophenylboronic acid involves palladium-catalyzed cross-coupling reactions. For instance, functionalized pyridylboronic acids undergo Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002). These methodologies underscore the versatility and utility of boronic acid derivatives in organic synthesis.

Molecular Structure Analysis

The structure of related boronic acid compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, demonstrates the complex structural capabilities of chlorophenylboronic acid derivatives (Kerru et al., 2019).

Chemical Reactions and Properties

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. The synthesis of thiophene-based derivatives via Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid with various arylboronic acids illustrates the chemical reactivity and application of boronic acids in creating compounds with spasmolytic activity (Rasool et al., 2020).

Physical Properties Analysis

The physical properties of boronic acids, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis. For example, the experimental and theoretical study on 3,4-dichlorophenylboronic acid provides insight into its solid-phase spectra, demonstrating the importance of understanding these properties for their practical use in chemical reactions (Kurt et al., 2009).

Chemical Properties Analysis

The chemical properties of 2,5-Dichlorophenylboronic acid, such as reactivity towards other chemical groups, stability under various conditions, and its role as a catalyst or reactant in organic synthesis, are fundamental to its utility in chemistry. The catalytic activity of boronic acids in dehydrative amidation between carboxylic acids and amines highlights the diverse chemical properties and applications of boronic acids in organic synthesis (Wang et al., 2018).

Scientific Research Applications

  • Herbicide Toxicity and Effects :

    • 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally similar to 2,5-Dichlorophenylboronic acid, is studied for its toxicological and mutagenic effects. Research trends focus on occupational risks, neurotoxicity, herbicide resistance, and impact on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
  • Spectroscopic Studies :

  • Pharmaceutical and Biological Applications :

    • Phenylboronic acid derivatives, closely related to 2,5-Dichlorophenylboronic acid, are researched for their applications in drug delivery systems and biosensors due to their ability to form complexes with polyols like sugars (Lan & Guo, 2019).
    • Simple phenylboronic acid derivatives, including those similar to 2,5-Dichlorophenylboronic acid, show potential as anticancer agents, particularly for inducing apoptosis in ovarian cancer cells (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
  • Environmental and Water Treatment :

  • Chemical Synthesis and Catalysis :

    • The application of arylboronic acids, including similar compounds to 2,5-Dichlorophenylboronic acid, in various chemical syntheses such as Suzuki cross-coupling reactions is a subject of research. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and polymers (Tùng, Tuân, Rasool, Villinger, Reinke, Fischer, & Langer, 2009).

Safety And Hazards

2,5-Dichlorophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

(2,5-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFPBXQPOQRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378413
Record name 2,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenylboronic acid

CAS RN

135145-90-3
Record name 2,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of 2,5-dichloroiodobenzene (50 g) and triisopropoxyborane (46.5 ml) in tetrahydrofuran (500 ml) was added dropwise n-butyllithium in hexane (1.69 M, 119 ml). The mixture was stirred at -78° C. for 30 minutes. The reaction mixture was poured into 2M hydrochloric acid solution (180 ml) and stirred for 10 minutes. The product was extracted with ether (200 ml) 2 times, and the organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. To the residue was added n-hexane (60 ml) and the crystalline was collected, washed with n-hexane and dried to give 2,5-dichlorophenyl-dihydroxyborane (21.0 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
119 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
S Rodriguez-Aristegui, KM Clapham… - Organic & …, 2011 - pubs.rsc.org
Amino-substituted biphenyls were obtained by Suzuki cross-coupling of 2,6-dibromoaniline with a phenylboronic acid (substituted with Me, NO2, OH, OMe or Cl) preferably assisted by …
Number of citations: 10 pubs.rsc.org
Y Xiong, J Guo, MR Candelore, R Liang… - Journal of medicinal …, 2012 - ACS Publications
A potent, selective glucagon receptor antagonist 9m, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, was …
Number of citations: 82 pubs.acs.org
JJ Li, WS Yue - Tetrahedron letters, 1999 - Elsevier
Facile and high yielding Suzuki and Stille cross-coupling reactions of 3-bromo-quinoxalin-2-ylamineswere developed to synthesize a variety of novel and diversely functinalized 3-aryl …
Number of citations: 40 www.sciencedirect.com
SN Joshi, SM Vyas, H Wu, MW Duffel, S Parkin… - Tetrahedron, 2011 - Elsevier
The iodination of chlorinated aromatic compounds using Ag 2 SO 4 /I 2 , AgSbF 6 /I 2 , AgBF 4 /I 2 , and AgPF 6 /I 2 offers access to iodoarenes that are valuable intermediates in organic …
Number of citations: 26 www.sciencedirect.com
S Hussain, M Adeel, M Khalid, U Aiman… - Journal of Molecular …, 2023 - Elsevier
The analogues of pyridine ring structures demonstrate various physiological as well as biological activities. The current research is based on experimental along with computational …
Number of citations: 0 www.sciencedirect.com
B Asproni, A Dore, G Murineddu… - Mini-Reviews in Organic …, 2013 - ingentaconnect.com
The discovery of phosphodiesterase 10A (PDE10A) enzyme ligands as therapeutic agents in the treatment of central nervous system diseases, especially schizophrenia and Huntington’…
Number of citations: 2 www.ingentaconnect.com
NJ Willis, W Mahy, J Sipthorp, Y Zhao… - Journal of medicinal …, 2022 - ACS Publications
Notum is a carboxylesterase that suppresses Wnt signaling through deacylation of an essential palmitoleate group on Wnt proteins. There is a growing understanding of the role Notum …
Number of citations: 8 pubs.acs.org
M Bollenbach, S Nemska, P Wagner, G Camelin… - Molecules, 2021 - mdpi.com
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase, taking part in the activation pathway of the pro-inflammatory transcription factor NF-kB and is demonstrating a …
Number of citations: 2 www.mdpi.com
P Seufer-Wasserthal, V Martichonok, TH Keller… - Bioorganic & medicinal …, 1994 - Elsevier
A range of aryl and arylalkyl boronic acids has been prepared and evaluated as inhibitors of the serine protease subtilisin Carlsberg, with the goal of exploring the factors controlling …
Number of citations: 26 www.sciencedirect.com

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